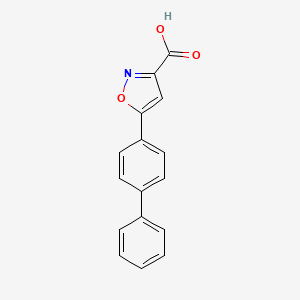

![molecular formula C13H10BrFO2 B1372615 [4-(4-Bromophenoxy)-3-fluorophenyl]methanol CAS No. 1037141-37-9](/img/structure/B1372615.png)

[4-(4-Bromophenoxy)-3-fluorophenyl]methanol

Vue d'ensemble

Description

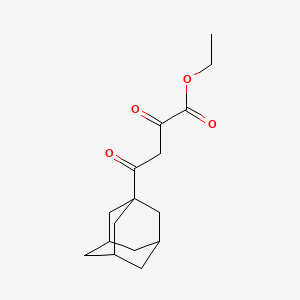

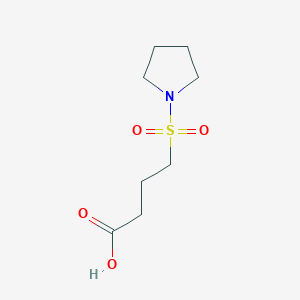

“[4-(4-Bromophenoxy)-3-fluorophenyl]methanol” is a chemical compound with the molecular formula C13H10BrFO2 . It is available from various suppliers, including Sigma-Aldrich and Benchchem.

Molecular Structure Analysis

The molecular structure of “[4-(4-Bromophenoxy)-3-fluorophenyl]methanol” consists of a bromophenoxy group and a fluorophenyl group attached to a methanol molecule . The empirical formula is C13H11BrO2, and the molecular weight is 279.13 .Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(4-Bromophenoxy)-3-fluorophenyl]methanol” include a molecular weight of 297.12 , and it has a molecular formula of C13H10BrFO2 . More detailed properties such as melting point, boiling point, and solubility are not available in the sources I found.Applications De Recherche Scientifique

Proton Exchange Membranes in Fuel Cells :

- Wang et al. (2012) synthesized new monomers and copoly(arylene ether sulfone)s containing methoxyphenyl groups, which after certain modifications, showed high proton conductivities and low methanol permeabilities. These properties make them suitable for proton exchange membranes in fuel cells (Wang et al., 2012).

- Kim et al. (2008) developed comb-shaped sulfonated poly(arylene ether sulfone) copolymers with high proton conductivity, indicating their potential as polyelectrolyte membrane materials for fuel cell applications (Kim et al., 2008).

Antibacterial Applications :

- Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, which showed significant antibacterial activity, indicating the potential of similar bromophenol structures in antibacterial applications (Xu et al., 2003).

Theoretical Studies for Active Site Identification :

- Trivedi (2017) conducted a theoretical study using Density Functional Theory on a similar compound, which helped in understanding the active sites of the molecule, indicating its potential in molecular modeling and drug design (Trivedi, 2017).

Phosphonated Polymers for Electrolyte Membranes :

- Liu et al. (2006) synthesized a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group and its phosphonated derivative, which exhibited excellent thermal, oxidative, and dimensional stability, along with reasonable proton conductivity, making them candidates for polymeric electrolyte membranes in fuel cells (Liu et al., 2006).

Synthesis and Characterization of Fluorophenyl Compounds :

- Chavan and Gop (2016) studied the refractive indices of a similar fluorophenyl compound in various solvents, providing insights into the nature of dipole and solute-solvent interactions, which is crucial in the field of materials science and chemistry (Chavan & Gop, 2016).

Propriétés

IUPAC Name |

[4-(4-bromophenoxy)-3-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUCJMFWXQVGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)

![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)